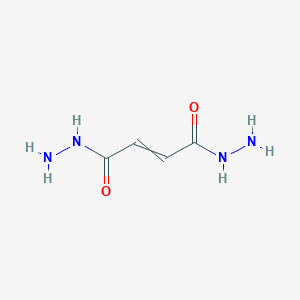

Maleohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is widely recognized for its role as a plant growth regulator, particularly in preventing the sprouting of stored crops such as potatoes, onions, garlic, and carrots . Maleohydrazide works by inhibiting cell division while allowing cell enlargement, thus controlling unwanted growth without causing significant harm to the plant .

准备方法

Synthetic Routes and Reaction Conditions: Maleohydrazide can be synthesized through the reaction of maleic anhydride with hydrazine hydrate. The reaction typically involves heating maleic anhydride in the presence of hydrazine hydrate, leading to the formation of this compound . The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced as its potassium salt due to its higher water solubility compared to the free acid form . This allows for more efficient application in agricultural practices. The industrial process involves the neutralization of this compound with potassium hydroxide, resulting in the formation of the potassium salt, which is then purified and formulated for use.

化学反应分析

Types of Reactions: Maleohydrazide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form maleic acid and nitrogen gas.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: this compound can participate in substitution reactions, particularly with electrophiles, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Maleic acid and nitrogen gas.

Reduction: Hydrazine derivatives.

Substitution: Substituted this compound derivatives.

科学研究应用

Plant Growth Regulation

Maleic hydrazide is predominantly used as a systemic plant growth regulator . Its primary mode of action involves inhibiting cell division and affecting hormonal balance within plants. The compound has been shown to:

- Suppress Sprouting : Maleic hydrazide effectively inhibits sprouting in stored potatoes and other vegetables, thereby extending their shelf life. Research indicates that the application of maleic hydrazide leads to significant reductions in sprout length and weight in treated tubers .

- Control Sucker Growth : In tobacco cultivation, maleic hydrazide is applied to prevent the development of new suckers, which can detract from the quality and yield of the crop. Its effectiveness typically lasts for about six weeks post-application .

Herbicidal Properties

Maleic hydrazide exhibits herbicidal activity, particularly against specific parasitic plants such as broomrape (Phelipanche spp.). Studies have demonstrated that:

- Inhibition of Parasitism : Maleic hydrazide significantly inhibits the germination of broomrape seeds and disrupts early stages of parasitism, such as attachment to host plants like tomatoes . This property makes it a valuable tool for managing difficult-to-control weeds in agricultural systems.

Cytotoxic Effects and Mutagenicity

Research has indicated that maleic hydrazide can act as a cytotoxic agent . It has been shown to inhibit nucleic acid and protein synthesis in various plant species and animal tumor cells. The compound's mutagenic potential has been studied extensively:

- Chromosome Aberrations : Maleic hydrazide is recognized for inducing chromosomal breaks in certain organisms, including plants and insects like Drosophila melanogaster. The compound’s effects are similar to those of known mutagens such as alkylating agents . However, its mutagenicity appears to be selective, with lower toxicity observed in mammals compared to plants.

Environmental Applications

Beyond agriculture, maleic hydrazide is also utilized in environmental management:

- Turf Management : In non-agricultural settings, maleic hydrazide is employed to control perennial grasses on golf courses and other recreational areas. It helps manage grass growth in hard-to-mow locations by slowing down growth rates .

- Weed Control : The compound is effective against various perennial weeds on fallow land, aiding in the preparation of fields for subsequent crops .

Regulatory Considerations

The use of maleic hydrazide raises concerns regarding its potential carcinogenic effects. Multiple studies have yielded conflicting results regarding its safety:

- Carcinogenicity Studies : While some studies indicated potential risks associated with impurities like hydrazine, comprehensive assessments have concluded that maleic hydrazide itself does not exhibit significant carcinogenic properties at regulated levels . Regulatory bodies have established guidelines to limit exposure and ensure safe usage in agricultural practices.

作用机制

Maleohydrazide exerts its effects by inhibiting cell division through the suppression of DNA synthesis and mitosis . It interferes with the normal functioning of the cell cycle, particularly during the G2 phase, leading to the inhibition of cell proliferation. The compound targets various molecular pathways, including those involved in DNA replication, repair, and recombination . Additionally, this compound affects the expression of genes related to meristem development, cell division, and phytohormone signaling .

相似化合物的比较

Maleohydrazide is unique in its ability to inhibit cell division without significantly affecting cell enlargement. Similar compounds include:

Hydrazine: A simple hydrazine derivative with similar inhibitory effects on cell division.

Maleic Acid: The parent compound of this compound, which also exhibits growth-regulating properties.

Pyridazine Derivatives: Compounds with similar structures and biological activities.

This compound stands out due to its specific application in agriculture as a sprout suppressant and its relatively low toxicity compared to other growth regulators .

属性

CAS 编号 |

14628-35-4 |

|---|---|

分子式 |

C4H8N4O2 |

分子量 |

144.13 g/mol |

IUPAC 名称 |

(Z)-but-2-enedihydrazide |

InChI |

InChI=1S/C4H8N4O2/c5-7-3(9)1-2-4(10)8-6/h1-2H,5-6H2,(H,7,9)(H,8,10)/b2-1- |

InChI 键 |

SNVRDQORMVVQBI-UPHRSURJSA-N |

SMILES |

C(=CC(=O)NN)C(=O)NN |

手性 SMILES |

C(=C\C(=O)NN)\C(=O)NN |

规范 SMILES |

C(=CC(=O)NN)C(=O)NN |

Key on ui other cas no. |

14628-35-4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。